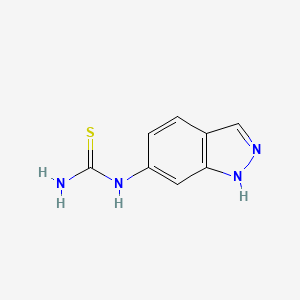

N-(1H-indazol-6-yl)thiourée

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiourea derivatives has been demonstrated through various methods. In one study, a thiourea-based bis-benzotriazole compound, specifically N,N′-bis(1H-benzotriazol-1-ylmethyl)-thiourea, was synthesized using benzotriazole and thiourea as starting materials in a glacial acetic acid solution. This process led to the formation of a product that could be cultivated to yield single crystals suitable for structural analysis . Another approach involved the synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas through an intramolecular cycloaddition reaction. This reaction was initiated by the interaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines, leading to the formation of intermediate compounds that eventually cyclized to form the desired thiourea derivatives .

Molecular Structure Analysis

The molecular structure of the synthesized thiourea compounds was extensively characterized using various analytical techniques. For the bis-benzotriazole thiourea compound, single crystal X-ray diffraction was employed to determine the precise molecular structure . Similarly, the quinazolin-4-yl-thiourea derivatives were confirmed using a combination of FTIR, 1H-NMR, 13C-NMR, mass spectroscopy, and X-ray crystallography, ensuring a comprehensive understanding of the molecular configuration .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiourea derivatives are complex and involve multiple steps. The formation of the bis-benzotriazole thiourea compound did not detail the specific reactions in the abstract provided, but it can be inferred that the process involves the functionalization of thiourea with benzotriazole moieties . In the case of the quinazolin-4-yl-thiourea derivatives, the synthesis pathway includes the preparation of an intermediate isothiocyanate compound followed by intramolecular cycloaddition, which is a key step in forming the thiourea core of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized thiourea derivatives can be inferred from the analytical techniques used. Elemental analysis and infrared spectrometry were used to determine the composition and functional groups present in the bis-benzotriazole thiourea compound . The quinazolin-4-yl-thiourea derivatives' properties were elucidated through NMR and mass spectroscopy, which provide information on the molecular weight and the electronic environment of the atoms within the molecule . However, specific physical properties such as melting points, solubility, or stability were not detailed in the abstracts provided.

Applications De Recherche Scientifique

Propriétés chimiques

“N-(1H-indazol-6-yl)thiourée” a un numéro CAS de 99055-55-7 et une masse molaire de 192,24 . C'est une substance solide avec un point de fusion de 207 °C .

Approches synthétiques

Le composé peut être synthétisé par diverses stratégies, y compris des réactions catalysées par des métaux de transition, des réactions de cyclisation réductrices et la synthèse de 2H-indazoles via la formation consécutive de liaisons C–N et N–N sans catalyseur ni solvant à partir de 2-azidobenzaldéhydes et d'amines .

Applications anticancéreuses

Les dérivés de “this compound” ont été synthétisés et évalués pour leurs propriétés anticancéreuses . Ces composés ont montré des résultats prometteurs dans l'inhibition de la croissance de diverses lignées cellulaires cancéreuses .

Applications antihypertensives

Des composés hétérocycliques contenant de l'indazole, tels que “this compound”, se sont avérés avoir des propriétés antihypertensives .

Applications antidépressives

Des composés à base d'indazole ont également été étudiés pour leurs effets antidépresseurs potentiels .

Applications anti-inflammatoires

Des recherches ont montré que les dérivés de l'indazole peuvent avoir des effets anti-inflammatoires .

Applications antibactériennes

Des composés à base d'indazole ont été étudiés pour leurs propriétés antibactériennes .

Traitement des maladies respiratoires

Les indazoles peuvent être utilisés comme inhibiteurs sélectifs de la phosphoinositide 3-kinase δ pour le traitement des maladies respiratoires .

Safety and Hazards

Orientations Futures

Indazole-containing derivatives, such as “N-(1H-indazol-6-yl)thiourea”, have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Mécanisme D'action

Target of Action

It is known that indazole derivatives, which include n-(1h-indazol-6-yl)thiourea, have been found to inhibit, regulate, and/or modulate the activity of certain kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

Based on the known activities of indazole derivatives, it can be inferred that this compound may interact with its targets (chk1, chk2, sgk) to modulate their activity . This modulation could result in changes to cell cycle progression and DNA damage response, potentially leading to the inhibition of cell proliferation .

Biochemical Pathways

The biochemical pathways affected by N-(1H-indazol-6-yl)thiourea are likely related to cell cycle regulation and DNA damage response, given the known targets of this compound . Downstream effects could include altered cell proliferation and potentially, cell death .

Pharmacokinetics

The compound has a molecular weight of 19224 , which is within the range generally considered favorable for oral bioavailability

Result of Action

The molecular and cellular effects of N-(1H-indazol-6-yl)thiourea’s action would likely include changes to cell cycle progression and DNA damage response, potentially leading to the inhibition of cell proliferation . These effects could be beneficial in the treatment of diseases characterized by unchecked cell proliferation, such as cancer .

Action Environment

This interaction could potentially lead to the inhibition of cell proliferation, suggesting potential utility in the treatment of diseases such as cancer

Propriétés

IUPAC Name |

1H-indazol-6-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-8(13)11-6-2-1-5-4-10-12-7(5)3-6/h1-4H,(H,10,12)(H3,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZWIBRGVUVPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)N)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377335 | |

| Record name | N-(1H-indazol-6-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824413 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

99055-55-7 | |

| Record name | N-(1H-indazol-6-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)